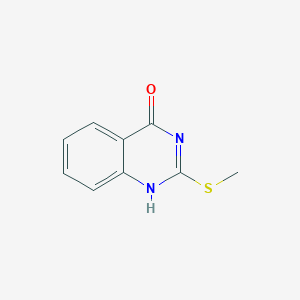

2-(methylthio)quinazolin-4(3H)-one

Descripción general

Descripción

2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the 2-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One efficient method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory methods for industrial production. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of quinazolin-4(3H)-one derivatives, including 2-(methylthio)quinazolin-4(3H)-one. The compound has been evaluated for its activity against multi-drug resistant bacteria. For instance, a study demonstrated that conjugating quinazolinone derivatives with silver nanoparticles significantly enhanced their antibacterial effects against pathogens such as Escherichia coli and Streptococcus pyogenes . The structure-activity relationship (SAR) indicated that substituents like methylthio groups improved bactericidal activity when combined with silver nanoparticles.

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| This compound | E. coli K1 | Enhanced with AgNPs |

| 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one | S. pyogenes | Moderate |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. A series of studies have reported its cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound exhibited IC50 values significantly lower than those of established chemotherapeutics like lapatinib, indicating promising anticancer activity .

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.79 ± 0.96 |

| 2i (related derivative) | A2780 | 0.20 ± 0.02 |

| Lapatinib | MCF-7 | 5.9 ± 0.74 |

The mechanism of action involves the inhibition of multiple tyrosine kinases, including CDK2 and EGFR, which are critical in cancer cell proliferation and survival . Molecular docking studies revealed that these compounds act as ATP non-competitive inhibitors for certain kinases, providing insights into their potential as targeted cancer therapies.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, quinazolinone derivatives have been investigated for various other pharmacological effects:

- Anti-inflammatory : Some studies suggest that these compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticonvulsant : Research indicates potential anticonvulsant activities, which could be relevant in developing treatments for epilepsy.

- Cardiovascular : Certain derivatives show promise in cardiovascular applications by acting on pathways related to hypertension and heart disease .

Mecanismo De Acción

The mechanism of action of 2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the methylthio group.

2-thioquinazolin-4(3H)-one: Similar structure with a thiol group instead of a methylthio group.

2,3-dihydroquinazolin-4(1H)-one: A reduced form of quinazolinone with different biological activities.

Uniqueness

2-(methylthio)quinazolin-4(3H)-one is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance its potency as an enzyme inhibitor and its selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.

Actividad Biológica

2-(Methylthio)quinazolin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a quinazolinone core with a methylthio group at the second position, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A series of quinazolin-4(3H)-one derivatives were synthesized and tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Notably, certain compounds showed cytotoxicity that was 2 to 30 times more potent than the positive control lapatinib, with IC50 values ranging from 0.14 to 16.43 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 2i | MCF-7 | 3.79 | Lapatinib: 5.9 |

| 3i | A2780 | 0.14 | Lapatinib: 12.11 |

| 2h | MCF-7 | 11.94 | Doxorubicin: 8.90 |

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Some studies suggest enhanced antibacterial activity when these compounds are conjugated with other moieties, indicating potential as broad-spectrum antimicrobial agents .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and receptors:

- Tyrosine Kinase Inhibition : Several derivatives have been identified as potent inhibitors of tyrosine kinases, such as CDK2, HER2, and EGFR. Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

Study on Anticancer Properties

In a study evaluating various quinazoline derivatives, it was found that compounds containing the methylthio group displayed enhanced anticancer activity against both HepG2 and MCF-7 cell lines. The presence of this group was linked to improved binding affinity to target enzymes involved in cancer progression .

Evaluation of Antioxidant Properties

Another investigation focused on the antioxidant capabilities of quinazoline derivatives, revealing that certain structural modifications significantly enhanced their ability to scavenge free radicals. This property contributes to their overall therapeutic potential .

Propiedades

IUPAC Name |

2-methylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQTWZRKDRJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358511 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54855-81-1 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(methylthio)quinazolin-4(3H)-one relate to its biological activity?

A: While the provided research papers don't directly investigate this compound's biological activity, they offer valuable insights. One study [] focuses on the interaction of a related compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, with the PDE7A catalytic domain. This suggests that the quinazolinone core, with its specific substitutions, plays a crucial role in binding to biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.